molecular formula C10H11ClN4S B12111006 4H-1,2,4-Triazol-3-amine, 4-[(4-chlorophenyl)methyl]-5-(methylthio)- CAS No. 87866-41-9

4H-1,2,4-Triazol-3-amine, 4-[(4-chlorophenyl)methyl]-5-(methylthio)-

Cat. No.: B12111006
CAS No.: 87866-41-9
M. Wt: 254.74 g/mol
InChI Key: JKJZAAYJHJXXGY-UHFFFAOYSA-N
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Description

4H-1,2,4-Triazol-3-amine, 4-[(4-chlorophenyl)methyl]-5-(methylthio)- is a synthetic organic compound belonging to the triazole family This compound is characterized by the presence of a triazole ring, a chlorophenyl group, and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1,2,4-Triazol-3-amine, 4-[(4-chlorophenyl)methyl]-5-(methylthio)- typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazine derivatives and nitriles under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorophenyl halide reacts with the triazole intermediate.

    Addition of the Methylthio Group: The methylthio group is incorporated through a thiolation reaction, often using methylthiolating agents like methylthiol chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts can enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the chlorophenyl group, potentially leading to the formation of amines or dechlorinated products.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group, where nucleophiles replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and dechlorinated derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, 4H-1,2,4-Triazol-3-amine, 4-[(4-chlorophenyl)methyl]-5-(methylthio)- is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

The compound’s potential therapeutic effects are of great interest in medicine. It is investigated for its ability to interact with biological targets, potentially leading to the development of new pharmaceuticals.

Industry

In industry, this compound can be used in the production of agrochemicals, dyes, and polymers. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4H-1,2,4-Triazol-3-amine, 4-[(4-chlorophenyl)methyl]-5-(methylthio)- involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or altering their function. The chlorophenyl and methylthio groups may enhance the compound’s binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

    4H-1,2,4-Triazol-3-amine: Lacks the chlorophenyl and methylthio groups, resulting in different chemical and biological properties.

    4H-1,2,4-Triazol-3-amine, 4-[(4-methylphenyl)methyl]-5-(methylthio)-: Similar structure but with a methyl group instead of a chlorine atom, leading to variations in reactivity and biological activity.

    4H-1,2,4-Triazol-3-amine, 4-[(4-chlorophenyl)methyl]-5-(ethylthio)-:

Uniqueness

The presence of both the chlorophenyl and methylthio groups in 4H-1,2,4-Triazol-3-amine, 4-[(4-chlorophenyl)methyl]-5-(methylthio)- imparts unique chemical properties, such as enhanced reactivity and specific biological interactions. These features distinguish it from other similar compounds and make it a valuable subject of study in various scientific fields.

Properties

CAS No.

87866-41-9

Molecular Formula

C10H11ClN4S

Molecular Weight

254.74 g/mol

IUPAC Name

4-[(4-chlorophenyl)methyl]-5-methylsulfanyl-1,2,4-triazol-3-amine

InChI

InChI=1S/C10H11ClN4S/c1-16-10-14-13-9(12)15(10)6-7-2-4-8(11)5-3-7/h2-5H,6H2,1H3,(H2,12,13)

InChI Key

JKJZAAYJHJXXGY-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN=C(N1CC2=CC=C(C=C2)Cl)N

Origin of Product

United States

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